1-ethylcyclohexane-1-carboxylic acid
Overview
Description
1-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is a carboxylic acid derivative of cyclohexane, characterized by the presence of an ethyl group attached to the cyclohexane ring
Preparation Methods
1-ethylcyclohexane-1-carboxylic acid can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which can then be further alkylated to introduce the ethyl group.
Grignard Reaction: The Grignard reagent, ethylmagnesium bromide, can react with cyclohexanone to form 1-ethylcyclohexanol, which is then oxidized to 1-ethylcyclohexanecarboxylic acid.
Carbonylation of Cycloalkanes: Cycloalkanes like cyclooctane can be carbonylated in the presence of a superelectrophilic system to form esters of 1-ethylcyclohexanecarboxylic acid.
Chemical Reactions Analysis
1-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it to the corresponding alcohol, 1-ethylcyclohexanol.
Substitution: It can react with thionyl chloride to form the corresponding acid chloride, 1-ethylcyclohexanecarbonyl chloride.
Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including esters and amides.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-ethylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
1-ethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic Acid: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
1-Methylcyclohexanecarboxylic Acid: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric hindrance and reactivity.
1-Propylcyclohexanecarboxylic Acid: Contains a longer alkyl chain, which can affect its solubility and interaction with other molecules.
Properties
IUPAC Name |
1-ethylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSHRVKVLSFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338538 | |
Record name | 1-Ethylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-98-7 | |
Record name | 1-Ethylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the synthesis of 1-ethylcyclohexanecarboxylic acid as described in the research?
A1: The research article describes a method for carbonylating cycloalkanes, including ethylcyclohexane, using carbon monoxide (CO) in the presence of a superelectrophlic reagent, CBr4·2AlBr3. [] This reaction leads to the formation of tertiary carboxylic acids. While the specific synthesis of 1-ethylcyclohexanecarboxylic acid isn't detailed, it's likely produced through the carbonylation of ethylcyclohexane followed by hydrolysis of the resulting intermediate.
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